3-Benzoyl-2-methoxyhydratropic acid
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Overview
Description
3-Benzoyl-2-methoxyhydratropic acid: is an organic compound with the molecular formula C17H16O4 It is a derivative of hydratropic acid, characterized by the presence of a benzoyl group and a methoxy group attached to the hydratropic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoyl-2-methoxyhydratropic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzoic acid and benzoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as distillation and crystallization may be employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Benzoyl-2-methoxyhydratropic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: 3-Benzoyl-2-methoxyhydratropic acid is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a model compound for studying enzyme-substrate interactions and other biochemical processes .
Medicine: The compound’s potential medicinal properties are of interest in drug discovery and development. It may be investigated for its potential therapeutic effects and as a lead compound for the development of new drugs .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the manufacture of polymers and resins .
Mechanism of Action
The mechanism of action of 3-Benzoyl-2-methoxyhydratropic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Methoxybenzoic acid: A precursor in the synthesis of 3-Benzoyl-2-methoxyhydratropic acid.
Benzoyl chloride: Another precursor used in the synthesis.
Hydratropic acid: The parent compound from which this compound is derived.
Uniqueness: this compound is unique due to the presence of both benzoyl and methoxy groups, which impart distinct chemical and physical properties. This combination of functional groups makes it a versatile compound with diverse applications in various fields .
Properties
CAS No. |
31980-90-2 |
---|---|
Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
2-(3-benzoyl-2-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C17H16O4/c1-11(17(19)20)13-9-6-10-14(16(13)21-2)15(18)12-7-4-3-5-8-12/h3-11H,1-2H3,(H,19,20) |
InChI Key |
AULBUIGZOUKLJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)C(=O)C2=CC=CC=C2)OC)C(=O)O |
Origin of Product |
United States |
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